

An In-depth Technical Guide to 1,8-Dibromoanthracene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,8-Dibromoanthracene**

Cat. No.: **B170101**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromoanthracene is a halogenated aromatic hydrocarbon with the chemical formula $C_{14}H_8Br_2$.^{[1][2][3]} This molecule, characterized by an anthracene core with bromine atoms substituted at the 1 and 8 positions, serves as a pivotal building block in the synthesis of advanced organic materials. Its unique structural and electronic properties make it a compound of significant interest in the fields of organic electronics, materials science, and pharmaceutical research. The strategic placement of the bromine atoms provides reactive handles for further functionalization, allowing for the precise tuning of molecular properties for specific applications.^[4] This guide provides a comprehensive overview of **1,8-dibromoanthracene**, including its fundamental properties, synthesis, characterization, and key applications.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of **1,8-dibromoanthracene** is essential for its effective utilization in research and development.

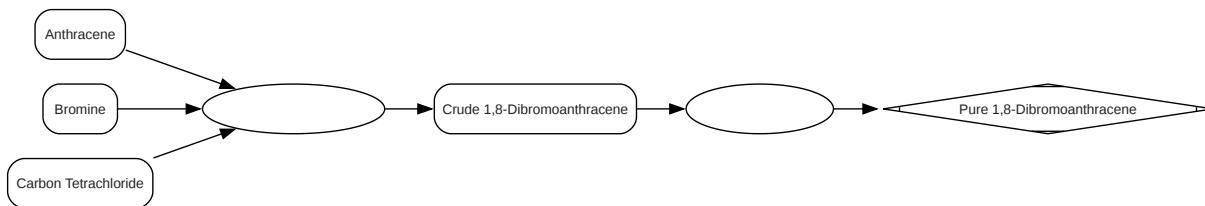
Property	Value	Source
Molecular Weight	336.02 g/mol	[1] [5]
Molecular Formula	C ₁₄ H ₈ Br ₂	[1] [2] [3]
CAS Number	131276-24-9	[2] [5] [6]
Appearance	Slightly pale yellow to light orange crystalline powder	[2] [7]
Melting Point	168-170 °C	[2] [7]
Purity (typical)	≥98.0% (GC)	[2] [6] [7]

Synthesis and Purification

The synthesis of **1,8-dibromoanthracene** typically involves the direct bromination of anthracene. While the synthesis of the related 9,10-dibromoanthracene is more commonly documented, a similar electrophilic aromatic substitution approach can be adapted for the 1,8-isomer, often with modifications in reaction conditions to favor the desired substitution pattern.

Experimental Protocol: Bromination of Anthracene

This protocol outlines a general procedure for the bromination of anthracene, which can be optimized to yield **1,8-dibromoanthracene**.


Materials:

- Anthracene
- Bromine
- Carbon tetrachloride (or a suitable alternative solvent)
- Stirrer
- Reflux condenser
- Dropping funnel

- Heating mantle
- Filtration apparatus

Procedure:

- Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend anthracene in carbon tetrachloride.
- Bromine Addition: With vigorous stirring, slowly add a stoichiometric amount of bromine dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.
- Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to promote the substitution reaction. The formation of the dibromoanthracene product will be observed as a precipitate.
- Cooling and Isolation: After the reaction is complete, the mixture is cooled, and the crude **1,8-dibromoanthracene** is collected by filtration.
- Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove unreacted starting materials and byproducts, followed by drying.
- Purification: For higher purity, the crude product can be recrystallized from a suitable solvent like toluene or xylene.

[Click to download full resolution via product page](#)

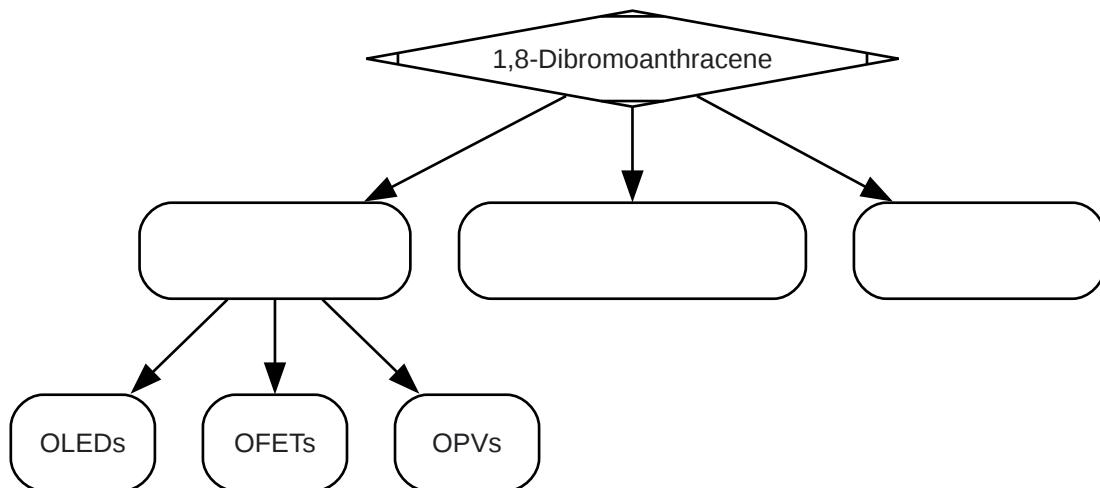
Caption: A generalized workflow for the synthesis and purification of **1,8-Dibromoanthracene**.

Spectroscopic Characterization

The structural identity and purity of **1,8-dibromoanthracene** are confirmed through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is used to confirm the substitution pattern of the bromine atoms on the anthracene core. The spectrum of **1,8-dibromoanthracene** in CDCl_3 shows distinct signals corresponding to the aromatic protons.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound. The mass spectrum of **1,8-dibromoanthracene** will show a characteristic pattern for a molecule containing two bromine atoms.^[1]

Applications in Research and Development


The unique properties of **1,8-dibromoanthracene** make it a valuable precursor in several areas of scientific research.

Organic Electronics

Dibromoanthracene derivatives are crucial intermediates in the synthesis of materials for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).^{[4][8]} The bromine atoms serve as versatile handles for introducing other functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and optical properties of the resulting materials.^[4] Recent studies have also explored the elastic properties of dibromoanthracene crystals for potential applications in nanomechanical devices.^[9]

Pharmaceutical and Chemical Synthesis

In the realm of medicinal chemistry and fine chemical synthesis, **1,8-dibromoanthracene** can serve as a starting material for the construction of more complex polycyclic aromatic structures. The bromine atoms can be readily displaced or transformed, providing access to a wide range of substituted anthracene derivatives with potential biological activity.

[Click to download full resolution via product page](#)

Caption: Key application areas of **1,8-Dibromoanthracene**.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **1,8-dibromoanthracene**. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

1,8-Dibromoanthracene is a versatile and valuable compound in the field of organic chemistry. Its well-defined molecular structure and the reactivity of its bromine substituents make it an important building block for the synthesis of a wide range of functional materials. From advanced electronic devices to potentially novel pharmaceutical agents, the applications of **1,8-dibromoanthracene** continue to expand, underscoring its significance in modern scientific research.

References

- **1,8-Dibromoanthracene** | C14H8Br2 | CID 630683 - PubChem. (n.d.). PubChem.
- 1, 8-Dibromoanthracene, min 98% (GC), 1 gram. (n.d.). Aladdin Scientific.
- Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 9,10-dibromoanthracene. (n.d.). Organic Syntheses.
- **1,8-Dibromoanthracene**, 5 grams. (n.d.). CP Lab Safety.
- 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem. (n.d.). PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18). Thermo Fisher Scientific.
- Octane, 1,8-dibromo-. (n.d.). NIST WebBook.
- Elastic Properties of Dichloro- and Dibromoanthracene Crystals. (2025, March 18). ACS Publications.
- Anthracene, 9,10-dibromo-. (n.d.). NIST WebBook.
- **1,8-Dibromoanthracene**, 1 gram, Each. (n.d.). CP Lab Safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,8-Dibromoanthracene | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 1,8-Dibromoanthracene 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. nbinno.com [nbino.com]
- 5. 131276-24-9|1,8-Dibromoanthracene|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1,8-Dibromoanthracene | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. nbinno.com [nbino.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,8-Dibromoanthracene: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b170101#1-8-dibromoanthracene-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com